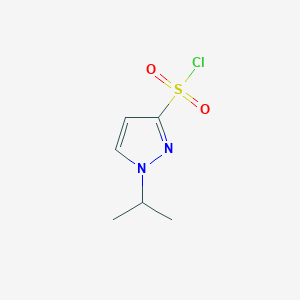

1-Isopropyl-1H-pyrazole-3-sulfonyl chloride

描述

属性

IUPAC Name |

1-propan-2-ylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S/c1-5(2)9-4-3-6(8-9)12(7,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKMYXQXNOLLRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701222266 | |

| Record name | 1H-Pyrazole-3-sulfonyl chloride, 1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354704-87-2 | |

| Record name | 1H-Pyrazole-3-sulfonyl chloride, 1-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354704-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-sulfonyl chloride, 1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isopropyl-1H-pyrazole-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Sulfonylation of 1-Isopropyl-1H-pyrazole

The most common and authoritative method for preparing 1-isopropyl-1H-pyrazole-3-sulfonyl chloride involves the electrophilic sulfonylation of 1-isopropyl-1H-pyrazole using chlorosulfonic acid. This reaction proceeds as follows:

- Reactants: 1-Isopropyl-1H-pyrazole and chlorosulfonic acid (ClSO3H)

- Conditions: The reaction is typically conducted under strict temperature control, often starting at 0–5 °C to minimize side reactions and decomposition. The temperature may be gradually raised to 20–30 °C to complete sulfonylation.

- Solvent: Solvents such as dichloromethane or chloroform are commonly employed to moderate the reaction environment and improve yield.

- Workup: After the reaction, the mixture is quenched with ice or cold water, followed by extraction with organic solvents (e.g., dichloromethane). Purification is achieved through recrystallization or chromatographic techniques to isolate the sulfonyl chloride with high purity.

This method leverages the high electrophilicity of chlorosulfonic acid to introduce the sulfonyl chloride group selectively at the 3-position of the pyrazole ring, favored by electronic and steric factors inherent to the substrate.

Industrial Scale Batch Reactions

In industrial contexts, the synthesis is scaled up with batch reactors where chlorosulfonic acid is carefully added to the pyrazole substrate under controlled stirring and cooling. Continuous flow reactors are also employed to enhance process safety and control. Advanced purification techniques such as column chromatography, recrystallization, and solvent washes ensure the removal of impurities and byproducts.

Alternative Sulfonylation Agents and Methods

While chlorosulfonic acid is predominant, thionyl chloride (SOCl2) may be used in conjunction with chlorosulfonic acid or as a chlorinating agent to convert sulfonic acid intermediates into sulfonyl chlorides. The reaction parameters are adjusted to optimize yield and purity, often involving low temperatures and anhydrous conditions to prevent hydrolysis.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Effect on Reaction |

|---|---|---|

| Temperature | 0–5 °C (initial), up to 30 °C | Controls reaction rate and minimizes decomposition |

| Solvent | Dichloromethane, chloroform | Stabilizes intermediates, improves yield |

| Reaction Time | 2–6 hours | Ensures complete sulfonylation |

| Molar Ratio (Pyrazole:ClSO3H) | 1:1 to 1:1.2 | Excess chlorosulfonic acid can increase yield but may cause side reactions |

| Workup | Ice quench, extraction with DCM, washing with bicarbonate solution | Removes acid residues and byproducts |

| Purification | Recrystallization, silica gel chromatography | Achieves >97% purity |

Mechanistic Insights into Sulfonylation Regioselectivity

The regioselective sulfonylation at the 3-position of 1-isopropyl-1H-pyrazole is governed by:

- Electronic Effects: The nitrogen atoms in the pyrazole ring influence electron density distribution, making the 3-position more nucleophilic and favorable for electrophilic attack by chlorosulfonic acid.

- Steric Factors: The isopropyl substituent at the 1-position sterically hinders other positions, directing sulfonylation to the less hindered 3-position.

- Reaction Environment: Low temperature and solvent choice help maintain regioselectivity by minimizing competing side reactions.

Analytical Characterization During Preparation

To monitor and confirm the formation of this compound, the following spectroscopic and analytical techniques are critical:

| Technique | Key Markers/Indicators | Purpose |

|---|---|---|

| Proton Nuclear Magnetic Resonance (¹H NMR) | Isopropyl group doublet at δ 1.2–1.4 ppm; pyrazole proton singlet at δ 6.1–6.3 ppm | Confirms substitution pattern and purity |

| Infrared Spectroscopy (IR) | S=O asymmetric stretch at 1360–1380 cm⁻¹; S–Cl stretch at 540–580 cm⁻¹ | Identifies sulfonyl chloride functional group |

| Mass Spectrometry (MS) | Molecular ion peak [M+H] at m/z ~208.7 (C6H9ClN2O2S) | Confirms molecular weight and formula |

| Thin Layer Chromatography (TLC) | Rf ~0.3 in 3:1 hexane/ethyl acetate | Monitors reaction progress and purity |

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct sulfonylation with chlorosulfonic acid | 1-Isopropyl-1H-pyrazole, ClSO3H | 0–30 °C, DCM solvent | High regioselectivity, good yield | Requires strict temperature control |

| Use of thionyl chloride for chlorination | Sulfonic acid intermediate, SOCl2 | Low temperature, anhydrous | Efficient chlorination step | Additional reaction step |

| Industrial batch/flow synthesis | Same as above | Controlled addition, continuous flow | Scalable, reproducible | Requires specialized equipment |

Research Findings and Practical Notes

- The sulfonylation reaction is sensitive to moisture; exposure leads to hydrolysis of sulfonyl chloride to sulfonic acid, reducing yield and purity.

- Maintaining an inert atmosphere (argon or nitrogen) during synthesis and storage is essential for stability.

- Purification by recrystallization from non-polar solvents or silica gel chromatography consistently yields >97% pure product.

- The compound’s sulfonyl chloride group is highly reactive, making it a versatile intermediate for nucleophilic substitution reactions in further synthetic applications.

化学反应分析

1-Isopropyl-1H-pyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The sulfonyl chloride group can be reduced to a sulfonyl group or oxidized to a sulfonic acid group under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids.

Common reagents used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-Isopropyl-1H-pyrazole-3-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.

作用机制

The mechanism of action of 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles to form sulfonamide, sulfonate ester, and sulfonothioate derivatives . These reactions can modify the structure and function of target molecules, leading to various biological and chemical effects.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations at the Pyrazole 1-Position

1-Methyl-1H-pyrazole-3-sulfonyl chloride

- Molecular formula : C₄H₅ClN₂O₂S; MW : 180.615 g/mol.

- Key differences : Replacement of the isopropyl group with a methyl group reduces steric hindrance and molecular weight. This enhances solubility in polar solvents but may reduce stability in hydrophobic environments.

- Applications : Used in peptide coupling and as a precursor for agrochemicals.

1-Ethyl-1H-pyrazole-3-sulfonyl chloride

- Molecular formula : C₅H₇ClN₂O₂S; MW : 194.64 g/mol.

- Key differences : The ethyl group offers intermediate steric bulk between methyl and isopropyl, balancing reactivity and solubility.

- Synthetic note: Prepared via analogous methods to the isopropyl derivative, starting from 1-ethyl-1H-pyrazol-3-amine .

1-(Oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride

Functional Group Modifications

1-Isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride

Positional Isomerism

- Sulfonyl chloride at position 3 vs. 4 :

- 3-Sulfonyl derivatives (e.g., the target compound) exhibit higher electrophilicity at the sulfonyl group due to proximity to the pyrazole nitrogen.

- 4-Sulfonyl derivatives (e.g., 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride) may show altered reactivity in nucleophilic substitutions due to electronic effects from adjacent substituents .

Data Tables

Table 1. Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | pKa | Key Substituent(s) |

|---|---|---|---|---|

| 1-Isopropyl-1H-pyrazole-3-sulfonyl Cl | 208.67 | Not reported | Not reported | Isopropyl (1), -SO₂Cl (3) |

| 1-Methyl-1H-pyrazole-3-sulfonyl Cl | 180.62 | Not reported | Not reported | Methyl (1), -SO₂Cl (3) |

| 1-Ethyl-1H-pyrazole-3-sulfonyl Cl | 194.64 | Not reported | Not reported | Ethyl (1), -SO₂Cl (3) |

| 1-(Oxolan-3-yl)-1H-pyrazole-4-sulfonyl Cl | 236.67 | Not reported | Not reported | Oxolane (1), -SO₂Cl (4) |

| 1-Isopropyl-3-[(trifluoroethoxy)methyl]-4-sulfonyl Cl | 320.72 | 365.3 (predicted) | -4.03 (predicted) | Isopropyl (1), -CF₃CH₂OCH₂ (3) |

生物活性

1-Isopropyl-1H-pyrazole-3-sulfonyl chloride is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural sciences. This article delves into its biological activities, mechanisms of action, and potential applications based on recent research findings.

Overview of Biological Activities

The compound exhibits several notable biological activities:

- Anticancer Activity : It has been explored for its potential to inhibit tumor growth through interactions with specific receptors involved in cancer cell signaling.

- Anti-inflammatory Properties : Derivatives of this compound may modulate inflammatory pathways, making them candidates for new anti-inflammatory drugs.

- Receptor Binding : Identified as a CCR4 receptor antagonist, it plays a significant role in immune response modulation.

- Enzyme Inhibition : Demonstrates inhibition properties against enzymes like alkaline phosphatase, which are crucial for its anti-inflammatory and anticancer effects.

The biological activity of this compound is primarily mediated through:

- Receptor Interaction : It binds to the CCR4 receptor with a binding affinity (pIC) of approximately 7.2, indicating potent inhibitory activity against chemokine receptor signaling pathways.

- Enzyme Inhibition : The compound shows significant activity as an alkaline phosphatase inhibitor with an IC value of 1.469 ± 0.02 µM. This inhibition is crucial for its therapeutic effects in inflammation and cancer.

Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | CCR4 receptor antagonist | |

| Anti-inflammatory | Enzyme inhibition (Alkaline Phosphatase) | |

| Herbicidal | Disruption of metabolic pathways |

Case Study: CCR4 Receptor Antagonism

A pivotal study identified this compound as a lead compound for developing CCR4 antagonists. It effectively inhibits CCL22 binding, which is essential for Th2 cell chemotaxis—a process involved in allergic responses and asthma. This finding suggests that the compound could be beneficial in treating conditions associated with Th2-mediated inflammation.

Research Findings and Data Tables

Recent studies have highlighted the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. The following table summarizes key findings from various studies:

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| This compound | 1.469 ± 0.02 | Inhibitor of alkaline phosphatase |

| Other Pyrazole Derivatives | Varies | Various anticancer and anti-inflammatory activities |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-isopropyl-1H-pyrazole-3-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodology : Sulfonyl chlorides are typically synthesized via chlorosulfonation of pyrazole derivatives. Key steps include controlling stoichiometry of chlorosulfonic acid and maintaining low temperatures (−10°C to 0°C) to minimize decomposition. Post-reaction, quenching with ice water and extraction with dichloromethane are critical for isolating the product .

- Data Consideration : Reaction optimization studies (e.g., temperature, solvent polarity) are necessary to avoid side products like over-sulfonated derivatives. For example, THF/water mixtures (1:1) with copper catalysts have been used for analogous sulfonyl chloride coupling reactions, achieving yields >85% .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : and NMR (e.g., δ = 1.59 ppm for isopropyl CH, δ = 8.39 ppm for pyrazole protons) confirm substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS-EI) can verify molecular ions (e.g., [M] at m/z 278.1274) and fragmentation pathways .

- Melting Point : Sharp MP ranges (e.g., 134–137°C) indicate purity .

Q. What purification strategies are effective for sulfonyl chloride intermediates?

- Flash Chromatography : Silica gel with gradient elution (cyclohexane/ethyl acetate, 0–50%) resolves sulfonyl chlorides from unreacted precursors .

- Recrystallization : Methanol or ethanol is preferred for removing polar impurities, as seen in analogous sulfonamide syntheses .

Advanced Research Questions

Q. How do electronic effects of the isopropyl group influence the reactivity of this compound in nucleophilic substitutions?

- Mechanistic Insight : The electron-donating isopropyl group stabilizes the pyrazole ring via inductive effects, reducing electrophilicity at the sulfonyl chloride moiety. This necessitates stronger nucleophiles (e.g., amines or thiols) or elevated temperatures (50–80°C) for efficient coupling .

- Case Study : In triazole–pyrazole hybrid synthesis, coupling with aryl acetylenes required Cu(I) catalysis (e.g., CuSO/sodium ascorbate) to activate the sulfonyl chloride for "click" reactions .

Q. What strategies mitigate hydrolysis of sulfonyl chloride groups during storage or reaction?

- Stability Protocols :

- Store under inert atmosphere (N/Ar) at −20°C.

- Use anhydrous solvents (e.g., THF, DCM) and molecular sieves to suppress hydrolysis .

- Kinetic Data : Hydrolysis half-life in aqueous THF (pH 7) is ~6 hours at 25°C, emphasizing the need for rapid processing .

Q. How can computational modeling predict regioselectivity in sulfonyl chloride reactions?

- DFT Studies : Calculations on analogous sulfonyl chlorides (e.g., benzene sulfonyl chlorides) show that electron-rich substituents direct nucleophilic attack to the para position. For 1-isopropyl derivatives, steric hindrance from the isopropyl group may favor meta-substitution .

- Software Tools : Gaussian or ORCA with B3LYP/6-31G* basis sets model transition states and charge distribution .

Data Contradiction Analysis

Q. Why do reported yields for sulfonyl chloride coupling reactions vary across studies?

- Key Variables :

- Catalyst Loading : Copper(I) concentrations >0.2 equiv. can lead to side reactions (e.g., Glaser coupling) .

- Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility but accelerate hydrolysis, reducing yields by 10–15% compared to THF/water .

- Resolution : Optimize catalyst-to-substrate ratios (0.1–0.3 equiv.) and employ biphasic solvent systems to balance reactivity and stability .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- PPE : Acid-resistant gloves, goggles, and fume hoods are mandatory due to lachrymatory and corrosive properties .

- Spill Management : Absorb with inert material (e.g., Celite) and dispose via hazardous waste channels .

- First Aid : Immediate rinsing with water (15+ minutes for skin/eye contact) and medical consultation for inhalation exposure .

Applications in Method Development

Q. How is this sulfonyl chloride used in synthesizing bioactive heterocycles?

- Case Study : It serves as a sulfonating agent in triazole–pyrazole hybrids (e.g., 1-isopropyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile), which show potential as kinase inhibitors .

- Reaction Scope : Compatible with Huisgen cycloadditions and Ullmann couplings for diversifying pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。